![molecular formula C25H33ClN6O5S B14651156 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid CAS No. 50651-38-2](/img/structure/B14651156.png)
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenol derivative.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the triazine-phenoxy intermediate with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the triazine ring or the carbonyl group in the pyrrolidine moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring and phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its triazine ring and phenoxy group are common motifs in pharmaceuticals, suggesting possible bioactivity.
Medicine
The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors. Its structure may allow it to interact with biological targets in a unique manner.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine ring could play a role in binding to active sites, while the phenoxy and pyrrolidine groups may enhance its affinity and specificity.
相似化合物的比较
Similar Compounds
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetic acid
- [3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propionic acid
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butyric acid
Uniqueness
The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid lies in its combination of functional groups
属性
CAS 编号 |
50651-38-2 |
|---|---|
分子式 |
C25H33ClN6O5S |
分子量 |
565.1 g/mol |
IUPAC 名称 |
[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid |
InChI |
InChI=1S/C23H27ClN6O2.C2H6O3S/c1-23(2)28-21(25)27-22(26)30(23)17-8-9-19(18(24)13-17)32-14-15-6-5-7-16(12-15)20(31)29-10-3-4-11-29;1-2-6(3,4)5/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChI 键 |
UMNBEQHKUMETSQ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCC4)Cl)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
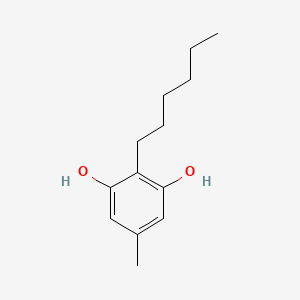
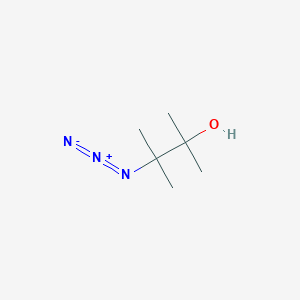
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
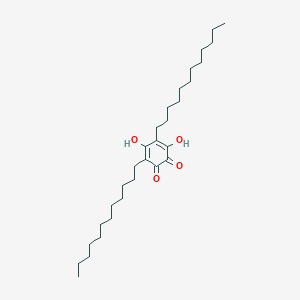
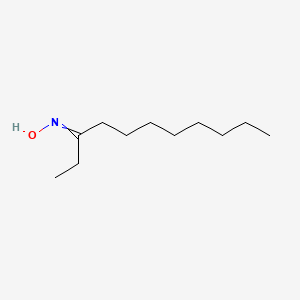
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
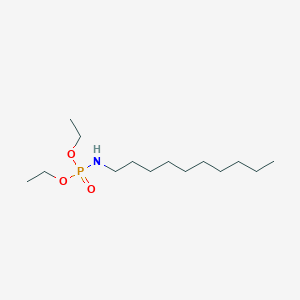
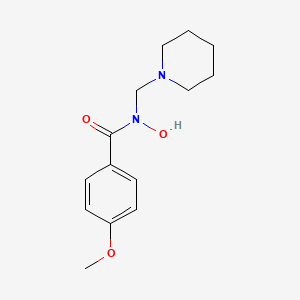
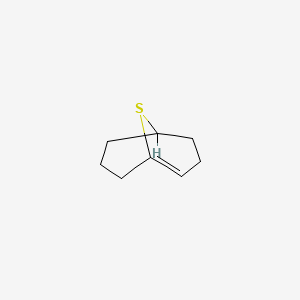
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
